molecular formula C13H18F3NO4S B13036323 Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Cat. No.: B13036323
M. Wt: 341.35 g/mol
InChI Key: UVJBDAQGQSIOKP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[321]oct-2-ene-8-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. This intermediate is then reacted with trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylsulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate stands out due to the presence of the trifluoromethylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H18F3NO4S

Molecular Weight

341.35 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C13H18F3NO4S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3

InChI Key

UVJBDAQGQSIOKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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